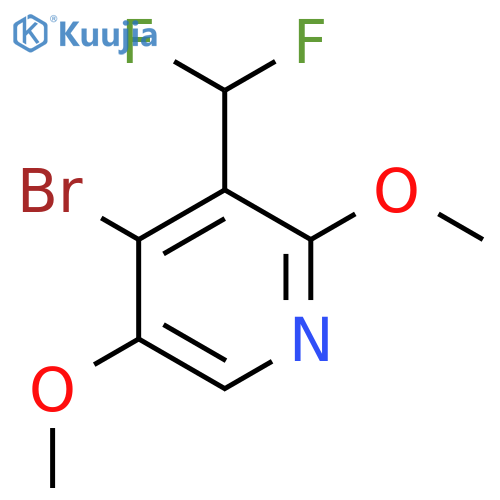

Cas no 1806044-91-6 (4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine)

4-ブロモ-3-(ジフルオロメチル)-2,5-ジメトキシピリジンは、高純度の有機化合物であり、医薬品中間体や農薬合成における重要な構築ブロックとして利用されます。特に、ピリジン骨格に導入されたジフルオロメチル基とブロモ基が反応性の多様性を提供し、官能基変換に優れた柔軟性を発揮します。2位と5位のメトキシ基は電子効果により分子の安定性を向上させ、合成プロセスにおける取り扱い易さを特徴とします。当化合物は精密有機合成において、特にフッ素含有化合物の開発において高い有用性を示します。

1806044-91-6 structure

商品名:4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine

CAS番号:1806044-91-6

MF:C8H8BrF2NO2

メガワット:268.055428504944

CID:4851788

4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine

-

- インチ: 1S/C8H8BrF2NO2/c1-13-4-3-12-8(14-2)5(6(4)9)7(10)11/h3,7H,1-2H3

- InChIKey: XMOGOKDBYRSTRI-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CN=C(C=1C(F)F)OC)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 185

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 31.4

4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029071613-500mg |

4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine |

1806044-91-6 | 97% | 500mg |

$855.75 | 2022-04-01 | |

| Alichem | A029071613-1g |

4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine |

1806044-91-6 | 97% | 1g |

$1,504.90 | 2022-04-01 | |

| Alichem | A029071613-250mg |

4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine |

1806044-91-6 | 97% | 250mg |

$489.60 | 2022-04-01 |

4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine 関連文献

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

1806044-91-6 (4-Bromo-3-(difluoromethyl)-2,5-dimethoxypyridine) 関連製品

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 307-59-5(perfluorododecane)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬